molecular formula C12H12N2O4 B2433787 (R)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid CAS No. 1630765-36-4

(R)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid

Cat. No.: B2433787
CAS No.: 1630765-36-4
M. Wt: 248.238
InChI Key: WEPWCERKTBRRBM-SECBINFHSA-N
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Description

®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a diazepine ring fused with a benzene ring and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepine Ring: The initial step involves the cyclization of a suitable diamine with a diketone to form the diazepine ring.

    Fusion with Benzene Ring: The diazepine ring is then fused with a benzene ring through a series of condensation reactions.

    Introduction of the Propanoic Acid Side Chain:

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.

    Catalysts and Reagents: Specific catalysts and reagents are employed to optimize the yield and purity of the final product.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction may produce alcohols or amines.

    Substitution: Substitution reactions can result in halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, ®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid is explored for its potential therapeutic effects. It is being investigated as a candidate for the treatment of various neurological disorders due to its structural similarity to known benzodiazepines.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction leads to changes in neurotransmitter release and neuronal excitability, which underlie its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features.

    Lorazepam: Another benzodiazepine with comparable pharmacological properties.

    Clonazepam: A benzodiazepine used for its anticonvulsant effects.

Uniqueness

®-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid is unique due to its specific structural configuration and the presence of the propanoic acid side chain

Properties

IUPAC Name

3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWCERKTBRRBM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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